Simvastatin, a 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase inhibitor, is a medication primarily used to control elevated cholesterol or hypercholesterolemia. It is a member of the statin class of pharmaceuticals and has been widely prescribed for the prevention and treatment of cardiovascular diseases. However, recent studies have revealed that simvastatin may have a range of effects beyond its lipid-lowering capabilities, including impacts on glucose metabolism, inflammatory responses, and cell proliferation12345.
Simvastatin's primary application is in the prevention and treatment of cardiovascular diseases due to its cholesterol-lowering effects. By reducing serum cholesterol levels, simvastatin decreases the risk of atherosclerosis and subsequent cardiovascular events such as heart attacks and strokes1.
While simvastatin is beneficial for cardiovascular health, its impact on glucose metabolism is complex. Research indicates that simvastatin may increase the risk of new-onset diabetes by impairing insulin secretion and sensitivity, which is a significant consideration for long-term therapy in patients at risk for diabetes12.
The anti-inflammatory properties of simvastatin have therapeutic potential in diseases characterized by chronic inflammation, such as asthma. Simvastatin treatment has been shown to reduce inflammatory cell infiltrates and cytokine levels in allergic airways disease, suggesting a possible role in asthma management3.
Simvastatin has exhibited anticancer effects in vitro, particularly in head and neck squamous cell carcinoma cells. It inhibits cell proliferation and migration, induces cell cycle arrest, and promotes apoptosis, indicating its potential as an adjunctive therapy in cancer treatment4.
In the context of fibrotic diseases like idiopathic pulmonary fibrosis (IPF), simvastatin has been shown to inhibit growth factor expression and modulate markers associated with fibrosis. This suggests that simvastatin could be used to prevent adverse lung parenchymal remodeling and persistent myofibroblast formation, which are hallmarks of IPF5.
The synthesis of 6'-Hydroxymethyl Simvastatin can be achieved through several methods, with one notable approach being a practical synthesis that involves the conversion of Simvastatin into its hydroxymethyl derivative. This process typically includes:
Technical details regarding the synthesis include the use of specific catalysts and solvents that enhance the reaction efficiency, ensuring that the desired product is obtained with minimal by-products .
The molecular structure of 6'-Hydroxymethyl Simvastatin can be described as follows:
Key structural data includes:
6'-Hydroxymethyl Simvastatin participates in various chemical reactions typical of statins, particularly in its role as an HMG-CoA reductase inhibitor. Key reactions include:
These reactions are crucial for its pharmacological activity and influence its efficacy and safety profile.
The mechanism of action for 6'-Hydroxymethyl Simvastatin involves competitive inhibition of HMG-CoA reductase, an enzyme integral to cholesterol biosynthesis. The steps include:
The physical and chemical properties of 6'-Hydroxymethyl Simvastatin are essential for understanding its behavior in biological systems:
Relevant data includes:
6'-Hydroxymethyl Simvastatin is primarily used in clinical settings for:
Systematic Name:(4R,6R)-6-({(1S,2S,6R,8S,8aR)-8-[(2,2-Dimethylbutanoyl)oxy]-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl}ethyl)-4-hydroxy-3,4,5,6-tetrahydro-2H-pyran-2-one substituted with a hydroxymethyl group at the 6' position.
Molecular Formula: C₂₅H₃₈O₆Molecular Weight: 434.56 g/molCAS Registry Number: 14373163 (as CID 14373163 in PubChem) [1].
Key Identifiers:
Table 1: Atomic Composition of 6'-Hydroxymethyl Simvastatin
Element | Count |
---|---|
Carbon (C) | 25 |
Hydrogen (H) | 38 |
Oxygen (O) | 6 |
6'-Hydroxymethyl Simvastatin is a primary oxidative metabolite of simvastatin (C₂₅H₃₈O₅, MW 418.56 g/mol) [10]. The structural distinction lies in the hydroxymethyl (-CH₂OH) substitution at the 6' position of the hexahydronaphthalene core, replacing a hydrogen atom in simvastatin. This modification:
Table 2: Structural Comparison with Simvastatin
Property | Simvastatin | 6'-Hydroxymethyl Simvastatin |
---|---|---|
Molecular Formula | C₂₅H₃₈O₅ | C₂₅H₃₈O₆ |
Functional Groups | Lactone, ester | Lactone, ester, primary alcohol |
H-Bond Donors | 2 | 3 |
Calculated LogP | 4.68 | 4.22 |
Metabolic Role | Parent prodrug | Phase I metabolite |
The hydroxymethyl group sterically influences the lactone ring’s accessibility, potentially altering enzymatic interactions [1] [8].
The compound retains the tetracyclic framework of simvastatin, with absolute configurations at eight stereocenters:
The 6'-hydroxymethyl group introduces a prochiral center, theoretically enabling two diastereomers (R/S configurations). However, enzymatic hydroxylation by cytochrome P450 isoforms (e.g., CYP3A4) yields a site-specific stereoisomer, though absolute configuration data remains undetermined in public sources [1]. Nuclear Magnetic Resonance (NMR) studies confirm that the metabolite’s ring junctures maintain the trans fusion and diequatorial orientations identical to simvastatin [10].
Lipophilicity:
Acid/Base Properties:
Solubility:
Spectroscopic Profiles:
Table 3: Physicochemical Summary
Property | Value | Method |
---|---|---|
LogP | 4.22 | Predicted (ALOGPS) |
Water Solubility | <0.1 mg/mL | Estimated |
pKa | ~4.2 (lactone hydrolysis) | Computational |
Melting Point | Not reported | – |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7